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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. This pyrazole
derivative is a versatile building block in medicinal chemistry and agrochemical research,
showing promise as an intermediate in the synthesis of anti-inflammatory agents, analgesics,
and herbicides.[1] This document consolidates available data on its physicochemical
characteristics, provides detailed experimental protocols for its synthesis and characterization,
and explores its reactivity and potential biological significance.

Chemical and Physical Properties

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a white crystalline powder.[1] A
summary of its key physical and chemical properties is presented in Table 1. While
experimental data for solubility and pKa are not readily available in the literature, predictive
models can provide valuable estimates for these parameters.
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Table 1: Physical and Chemical Properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic
Acid

Property Value Source

3-(4-methylphenyl)-1H-

pyrazole-5-carboxylic acid

IUPAC Name

CAS Number 890007-12-2 [1]
Molecular Formula C11H10N202 [1]
Molecular Weight 202.21 g/mol [1]
Appearance White powder [1]
Melting Point 252-258 °C [1]
Purity > 98% (HPLC) [1]

Low solubility in water; Soluble

Predicted Solubility in organic solvents like DMSO Predicted
and DMF.

Predicted pKa ~4-5 (carboxylic acid proton) Predicted

Storage Conditions 0-8°C [1]

Spectroscopic Data (Predicted)

While dedicated experimental spectra for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
are not widely published, spectroscopic data can be predicted based on its structure and data
from analogous compounds.

2.1. 'H NMR Spectroscopy (Predicted)
The predicted *H NMR spectrum in DMSO-de would likely show the following signals:

e Asinglet for the pyrazole C4-H proton around 7.0-7.5 ppm.
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A doublet for the two aromatic protons ortho to the methyl group on the phenyl ring around
7.3-7.5 ppm.

A doublet for the two aromatic protons meta to the methyl group on the phenyl ring around
7.7-7.9 ppm.

A singlet for the methyl group protons at approximately 2.3-2.4 ppm.

A broad singlet for the carboxylic acid proton above 12 ppm.

A broad singlet for the pyrazole N-H proton, which may be exchangeable with D20.
2.2. 3C NMR Spectroscopy (Predicted)

The predicted 3C NMR spectrum would feature signals for the eleven carbon atoms, including:

The carboxylic acid carbonyl carbon around 160-165 ppm.

Carbons of the pyrazole ring between 110-150 ppm.

Carbons of the 4-methylphenyl ring between 125-140 ppm.

The methyl group carbon around 20-25 ppm.

2.3. FTIR Spectroscopy (Predicted)

The FTIR spectrum is expected to show characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group around 2500-3300 cm~1.

e A C=0 stretch from the carboxylic acid group around 1700-1725 cm~1.

e N-H stretching vibrations from the pyrazole ring around 3100-3300 cm~2.

e C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1400-1600
cm~1 region.

e C-H stretching vibrations from the aromatic and methyl groups around 2850-3100 cm™1.
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2.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (El) would be expected to show a molecular ion
peak [M]* at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic
acid group (-COOH, 45 Da) and potentially the methyl group (-CHs, 15 Da).

Experimental Protocols
3.1. Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid

A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is
the cyclocondensation of a 3-ketoester with hydrazine. A plausible synthetic route is outlined

below.
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Caption: Synthetic workflow for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
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Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Claisen Condensation)

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
prepare a solution of sodium ethoxide in absolute ethanol.

To this solution, add 4'-methylacetophenone dropwise at room temperature.

Following the addition, add diethyl oxalate dropwise to the reaction mixture.

Stir the resulting mixture at room temperature for several hours until the reaction is complete,
as monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCI) and extract the
product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude (-ketoester, which can be purified by column chromatography
or used directly in the next step.

Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Cyclocondensation)

Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in a suitable solvent such as ethanol
or acetic acid.

Add hydrazine hydrate to the solution at room temperature.

Heat the reaction mixture to reflux and monitor the progress by TLC.

Once the reaction is complete, cool the mixture to room temperature and remove the solvent
under reduced pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield the pyrazole ester.

Step 3: Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid (Ester Hydrolysis)

o Dissolve the purified ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of an
alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or
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potassium hydroxide).

o Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
 After cooling to room temperature, remove the alcohol under reduced pressure.

 Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCI) to precipitate the
carboxylic acid.

e Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-(4-
methylphenyl)-1H-pyrazole-5-carboxylic acid.

3.2. Characterization Methods

3.2.1. Melting Point Determination The melting point can be determined using a standard
melting point apparatus.

3.2.2. High-Performance Liquid Chromatography (HPLC) Purity can be assessed using
reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile
containing a small amount of trifluoroacetic acid.

3.2.3. Spectroscopic Analysis

e NMR: 1H and 3C NMR spectra can be recorded on a 300 or 500 MHz spectrometer using
deuterated dimethyl sulfoxide (DMSO-de) as the solvent.

e FTIR: The FTIR spectrum can be obtained using a KBr pellet method.

o Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization
(ESI) or electron ionization (EI) mass spectrometer.

Reactivity and Stability

The pyrazole ring is generally stable to oxidation.[2] The carboxylic acid group can undergo
typical reactions such as esterification and amidation. The N-H proton of the pyrazole ring can
be alkylated or acylated under appropriate basic conditions. The compound should be stored in
a cool, dry place away from strong oxidizing agents.
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Caption: Key chemical reactions of the title compound.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-
inflammatory, analgesic, antimicrobial, and anticancer properties.[1] 3-(4-methylphenyl)-1H-
pyrazole-5-carboxylic acid, in particular, is a valuable intermediate for the synthesis of more
complex bioactive molecules.[1]

5.1. Anti-inflammatory and Analgesic Potential

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs
(NSAIDs). This compound serves as a precursor for developing novel anti-inflammatory and
analgesic agents.[1]

5.2. Agrochemical Applications
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This pyrazole derivative has also shown potential in the development of herbicides and
fungicides, contributing to crop protection.[1]

5.3. Signaling Pathways

While specific signaling pathways directly modulated by 3-(4-methylphenyl)-1H-pyrazole-5-
carboxylic acid are not yet fully elucidated, pyrazole-containing compounds are known to
interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors
of enzymes like cyclooxygenase (COX) and kinases, which are crucial in inflammatory and cell
signaling pathways. Further research is needed to determine the specific molecular targets of
this compound and its derivatives.
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Caption: Potential mechanism of action for the title compound.

Conclusion
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3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest with
a wide array of potential applications in drug discovery and agrochemical development. This
guide provides a foundational understanding of its properties and synthesis, serving as a
valuable resource for researchers in these fields. Further investigation into its biological
mechanisms of action will be crucial for realizing its full therapeutic and commercial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b188164?utm_src=pdf-body
https://www.benchchem.com/product/b188164?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017056/
https://www.ijnrd.org/papers/IJNRD2407061.pdf
https://www.benchchem.com/product/b188164#physical-and-chemical-properties-of-3-4-methylphenyl-1h-pyrazole-5-carboxylic-acid
https://www.benchchem.com/product/b188164#physical-and-chemical-properties-of-3-4-methylphenyl-1h-pyrazole-5-carboxylic-acid
https://www.benchchem.com/product/b188164#physical-and-chemical-properties-of-3-4-methylphenyl-1h-pyrazole-5-carboxylic-acid
https://www.benchchem.com/product/b188164#physical-and-chemical-properties-of-3-4-methylphenyl-1h-pyrazole-5-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b188164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

